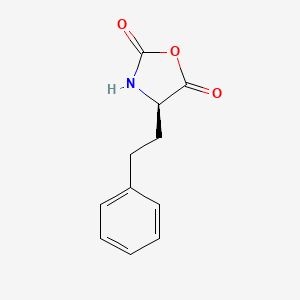
(R)-4-Phenethyloxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Phenethyloxazolidine-2,5-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes an oxazolidine ring fused with a phenethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of phenethylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenethyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-4-Phenethyloxazolidine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: ®-4-Phenethyloxazolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infections.
Industry: In the industrial sector, ®-4-Phenethyloxazolidine-2,5-dione is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in material science.
作用机制
The mechanism by which ®-4-Phenethyloxazolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
相似化合物的比较
(S)-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Phenethyloxazolidine-2-one: A similar compound with a slightly different ring structure, leading to different chemical properties.
Uniqueness: ®-4-Phenethyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to bioactive molecules.
属性
CAS 编号 |
2227989-59-3 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
(4R)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI 键 |
VQPIAMIUYBADAZ-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC[C@@H]2C(=O)OC(=O)N2 |
规范 SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


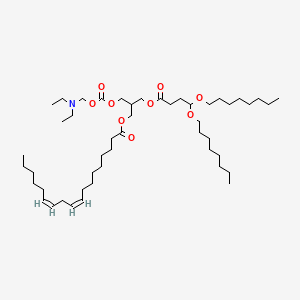
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
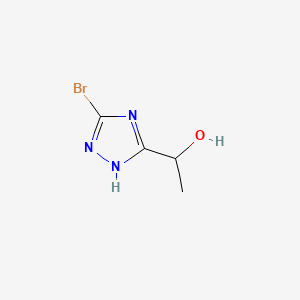
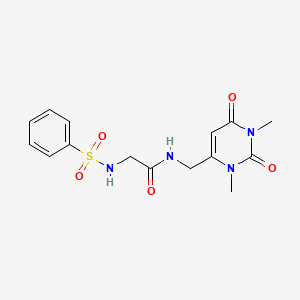
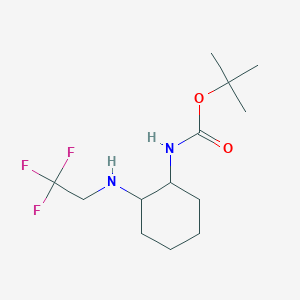


![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

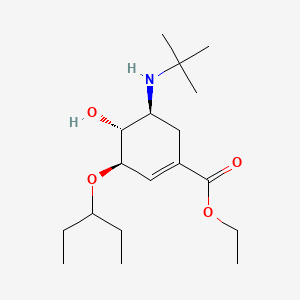
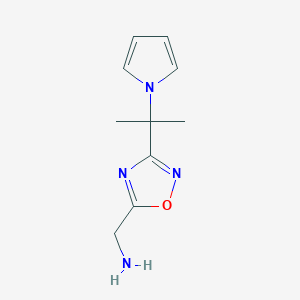
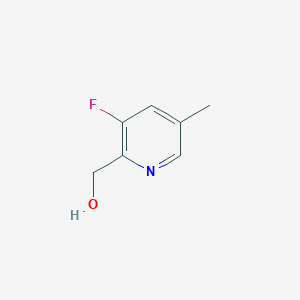
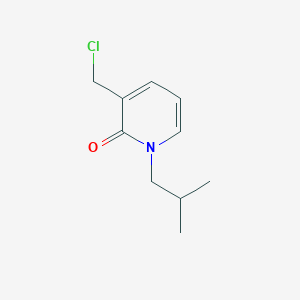
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
